Methyl 2-[(trimethylsilyl)oxy]undecanoate
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Overview
Description
Methyl 2-[(trimethylsilyl)oxy]undecanoate is an organic compound with the molecular formula C15H32O3Si. It is a derivative of undecanoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(trimethylsilyl)oxy]undecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Triethylamine or pyridine
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
The reaction proceeds through the formation of an intermediate trimethylsilyl ester, which is then converted to the final product by methanolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(trimethylsilyl)oxy]undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Undecanoic acid derivatives
Reduction: Undecanol derivatives
Substitution: Various substituted undecanoates
Scientific Research Applications
Methyl 2-[(trimethylsilyl)oxy]undecanoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(trimethylsilyl)oxy]undecanoate involves the trimethylsilyl group, which acts as a protecting group for hydroxyl functionalities. This protection allows for selective reactions at other sites of the molecule without interference from the hydroxyl group. The trimethylsilyl group can be removed under mild conditions, revealing the hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 10-[(trimethylsilyl)oxy]undecanoate
- 2-(Trimethylsilylmethyl)allyl acetate
- Trimethylsilyl-protected alcohols and acids
Uniqueness
Methyl 2-[(trimethylsilyl)oxy]undecanoate is unique due to its specific substitution pattern and the stability of the trimethylsilyl group. This stability allows for its use in various synthetic applications where other protecting groups might fail. Additionally, its ease of removal under mild conditions makes it a valuable reagent in organic synthesis .
Biological Activity
Methyl 2-[(trimethylsilyl)oxy]undecanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. The general structure can be represented as follows:
This compound is often used in organic synthesis and as a reagent in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the reaction of undecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction pathway can be summarized as follows:
- Formation of Trimethylsilyl Ester : Undecanoic acid reacts with trimethylsilyl chloride to form the corresponding trimethylsilyl ester.
- Methylation : The trimethylsilyl ester is then methylated using methyl iodide or another suitable methylating agent.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial effects, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and pharmaceutical applications .
Neurotoxicity Studies
In neurotoxicity assessments, this compound was investigated for its effects on acetylcholine receptors. It demonstrated a moderate affinity for nicotinic acetylcholine receptors, which are crucial for neurotransmission. The compound's interaction with these receptors could imply potential neuroactive properties, although further studies are necessary to fully elucidate its mechanism of action .
Anti-inflammatory Effects
In vitro studies have reported that this compound possesses anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
Case Studies
Properties
CAS No. |
144457-25-0 |
---|---|
Molecular Formula |
C15H32O3Si |
Molecular Weight |
288.50 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxyundecanoate |
InChI |
InChI=1S/C15H32O3Si/c1-6-7-8-9-10-11-12-13-14(15(16)17-2)18-19(3,4)5/h14H,6-13H2,1-5H3 |
InChI Key |
BTHFSZMABUNFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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